Potassium periodate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

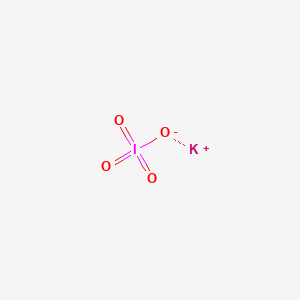

Potassium periodate is an inorganic salt with the molecular formula KIO₄. It consists of a potassium cation and a periodate anion and is often regarded as the potassium salt of periodic acid . This compound is known for its strong oxidizing properties and is commonly used in various chemical reactions and industrial applications .

Wirkmechanismus

Target of Action

Potassium periodate (KIO4) is an inorganic salt that primarily targets aqueous organic pollutants . It is widely used as an oxidizing agent .

Mode of Action

This compound interacts with its targets by producing singlet oxygen (1 O2) in an alkaline medium via a non-photochemical pathway . This singlet oxygen can selectively oxidize aqueous organic pollutants .

Biochemical Pathways

It is known that this compound can be prepared by the oxidation of an aqueous solution of potassium iodate by chlorine and potassium hydroxide . On heating, it decomposes to form potassium iodate, releasing oxygen gas .

Pharmacokinetics

It is known that this compound is slightly soluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of this compound’s action is the oxidation of aqueous organic pollutants . This oxidation process can help in the treatment of water and the removal of pollutants.

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, its solubility increases with temperature , which can affect its efficacy and stability. Furthermore, the presence of other substances, such as chlorine and potassium hydroxide, can influence its action, as these substances are involved in the preparation of this compound .

Biochemische Analyse

Biochemical Properties

Potassium periodate is a strong oxidizing agent . It is often used in the oxidation of cellulose, a process that creates aldehyde groups that can serve as anchors for further modification steps . This makes it a valuable tool in biochemical reactions involving the modification and functionalization of cellulose .

Cellular Effects

The cellular effects of this compound are primarily related to its role as an oxidizing agent. In the context of cellulose oxidation, it can lead to changes in the structure and properties of the cellulose fibers

Molecular Mechanism

This compound acts as an oxidizing agent, leading to the formation of aldehyde groups in the molecules it reacts with . This can lead to changes in the molecular structure of these substances, affecting their properties and functions .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely dependent on the specific conditions of the experiment. For instance, it has been observed that the oxidation of cellulose by this compound can lead to changes in the crystallinity and thermal decomposition behavior of the cellulose .

Metabolic Pathways

This compound does not directly participate in metabolic pathways. Its primary role in biochemistry is as an oxidizing agent in chemical reactions .

Vorbereitungsmethoden

Potassium periodate can be synthesized through several methods:

Oxidation of Potassium Iodate: One common method involves the oxidation of an aqueous solution of potassium iodate using chlorine and potassium hydroxide. The reaction is as follows: [ \text{KIO}_3 + \text{Cl}_2 + 2 \text{KOH} \rightarrow \text{KIO}_4 + 2 \text{KCl} + \text{H}_2\text{O} ]

Electrochemical Oxidation: Another method is the electrochemical oxidation of potassium iodate.

Analyse Chemischer Reaktionen

Potassium periodate undergoes various types of chemical reactions:

Wissenschaftliche Forschungsanwendungen

Potassium periodate has several applications in scientific research:

Organic Synthesis: It is used as an oxidizing agent in organic synthesis, particularly for the oxidative cleavage of alkyne functional groups.

Analytical Reagent: It is used as an analytical reagent for the determination of potassium and cerium.

Colorimetric Estimation: It is used in the colorimetric estimation of manganese.

Oxidant in Reactions: It reacts with ammonium cerium (IV) nitrate to prepare tris [trinitratocerium (IV)] paraperiodate, which finds application as an oxidant.

Vergleich Mit ähnlichen Verbindungen

Potassium periodate is similar to other periodate compounds such as sodium periodate and periodic acid. it is unique in its availability only in the metaperiodate form, unlike other common periodates . Similar compounds include:

Sodium Periodate: Another periodate salt used for similar oxidative reactions.

Periodic Acid: An acid form of periodate used in various chemical reactions.

This compound stands out due to its specific properties and applications in organic synthesis and analytical chemistry.

Eigenschaften

CAS-Nummer |

7790-21-8 |

|---|---|

Molekularformel |

HIKO4 |

Molekulargewicht |

231.008 g/mol |

IUPAC-Name |

potassium;periodate |

InChI |

InChI=1S/HIO4.K/c2-1(3,4)5;/h(H,2,3,4,5); |

InChI-Schlüssel |

MFSVDLVJNJLACW-UHFFFAOYSA-N |

SMILES |

[O-]I(=O)(=O)=O.[K+] |

Isomerische SMILES |

[O-]I(=O)(=O)=O.[K+] |

Kanonische SMILES |

OI(=O)(=O)=O.[K] |

Key on ui other cas no. |

7790-21-8 |

Piktogramme |

Oxidizer; Irritant |

Synonyme |

potassium periodate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Potassium periodate?

A1: this compound exists in two forms: * Potassium metaperiodate (KIO4): Molecular formula: KIO4, Molecular weight: 230.00 g/mol * Potassium dihydrogen orthoperiodate (KH2IO6): Molecular formula: KH2IO6, Molecular weight: 289.9 g/mol

Q2: How is this compound used in analytical chemistry?

A3: this compound is widely employed as a strong oxidizing agent in analytical chemistry. It's frequently used in spectrophotometric and chemiluminescence methods for determining trace amounts of various analytes. [, , , , , , ]

Q3: Can you provide examples of specific applications of this compound in analytical methods?

A4: Certainly! this compound serves as a key reagent in:* Determination of glycerol: It oxidizes glycerol, and the reaction time can be significantly reduced without compromising accuracy. []* Detection of manganese: this compound oxidizes various dyes in the presence of manganese(II) as a catalyst, enabling the determination of manganese in various matrices. [, , , , , ]* Determination of molybdenum: It oxidizes methylene blue, and this reaction is catalyzed by molybdenum(VI), forming the basis for molybdenum determination. []* Detection of trace metals: this compound is utilized in methods for determining trace amounts of metals like lead, iridium, platinum, ruthenium, cerium, tin, and vanadium. [, , , , , , , , ]

Q4: Can you elaborate on the mechanism of this compound's action in these analytical methods?

A5: this compound typically acts as a strong oxidant, facilitating the oxidation of the target analyte or a colorimetric reagent. This oxidation reaction often results in a change in absorbance or luminescence, which is then correlated to the analyte's concentration. [, , , , , ]

Q5: Is this compound used in other applications besides analytical chemistry?

A6: Yes, this compound is also employed in material science. For example, it can be used as an oxidizer in chemical mechanical planarization (CMP) processes for germanium. [] It has also been used to modify Coxiella burnetii antigens for enhanced detection of Q fever antibodies. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.